molecular formula C22H29NO3 B118430 Songoramine CAS No. 23179-78-4

Songoramine

Cat. No. B118430
CAS RN: 23179-78-4
M. Wt: 355.5 g/mol
InChI Key: YSSPOBAEOOLGAT-UHFFFAOYSA-N
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Description

Songoramine is a compound with the molecular formula C22H29NO3 . It is a type of alkaloid and is sourced from the roots of Aconitum brachypodum .


Synthesis Analysis

The synthesis of Songoramine has been achieved through efficient asymmetric total syntheses of eight napelline-type alkaloids . The strategy hinges on the convergent assembly of the ent-kaurane core using a diastereoselective intermolecular Cu-mediated conjugate addition and subsequent intramolecular Michael addition reaction. It also involves the rapid construction of the azabicyclo [3.2.1]octane motif via an intramolecular Mannich cyclization .


Molecular Structure Analysis

Songoramine has a molecular weight of 355.471 Da . The crystal structures of Songoramine were determined by X-ray single-crystal diffraction analysis . The crystal I is the triclinic system with space group P1 having unit cell parameters .


Physical And Chemical Properties Analysis

Songoramine has a density of 1.3±0.1 g/cm3, a boiling point of 513.3±50.0 °C at 760 mmHg, and a flash point of 264.2±30.1 °C . It has a molar refractivity of 96.3±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 266.4±5.0 cm3 .

Scientific Research Applications

Pain Management

Songoramine has been isolated from the roots of Aconitum plants, which are known in traditional Chinese medicine for their analgesic properties . Research into Songoramine’s analgesic effects could lead to new pain management therapies, especially for chronic pain conditions that do not respond well to conventional treatments.

Anti-inflammatory Applications

The Aconitum genus, from which Songoramine is derived, is traditionally used to treat inflammation . Scientific exploration of Songoramine could contribute to the development of novel anti-inflammatory drugs that may be more effective or have fewer side effects than current medications.

Neurological Disorders

Songoramine’s potential effects on neuronal disorders are of great interest . Its application in neuropharmacology could pave the way for new treatments for disorders such as epilepsy, Alzheimer’s disease, and other cognitive impairments.

Structural Chemistry and Crystallography

The molecular and crystal structure of Songoramine has been determined through X-ray single-crystal diffraction analysis . This information is invaluable for researchers in structural chemistry and crystallography, aiding in the understanding of molecular interactions and the design of structurally similar therapeutic compounds.

Synthetic Chemistry

Songoramine’s complex structure poses an interesting challenge for synthetic chemists. The development of methods for its synthesis can enhance the field of synthetic chemistry, particularly in the synthesis of bioactive natural products and their analogues for drug development .

Pharmacological Research

As a bioactive compound, Songoramine’s total synthesis is crucial for pharmacological research. It allows for the exploration of its pharmacological applications and the creation of synthetic analogues that could lead to the development of new drugs .

Safety and Hazards

When handling Songoramine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Songoramine, a napelline skeletal diterpenoid alkaloid , primarily targets the hERG K+ channel and MAPK14 . The hERG K+ channel plays a crucial role in cardiac repolarization, and its inhibition can lead to cardiac arrhythmias. MAPK14, also known as p38 alpha, is involved in cellular responses to stress and inflammation.

Mode of Action

Songoramine interacts with its targets through hydrogen bonding . In the case of MAPK14, the binding energy between songoramine and MAPK14 is -7.83 kcal/mol, indicating a strong binding affinity . This interaction can lead to changes in the activity of these targets, potentially influencing cellular processes.

properties

IUPAC Name

11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSPOBAEOOLGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Songoramine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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